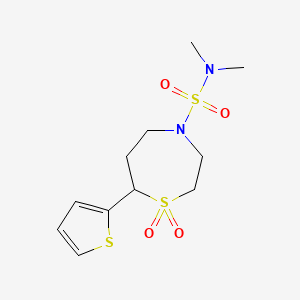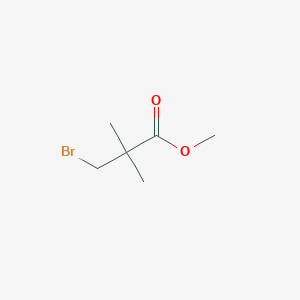![molecular formula C21H26N4O B2560428 4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitril CAS No. 2320376-10-9](/img/structure/B2560428.png)
4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile is a chemical compound with significant potential in scientific research. It possesses remarkable properties that can be utilized for various purposes, such as drug development, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of the pyridazinone ring: This step may involve the reaction of a suitable precursor with tert-butyl groups under controlled conditions.
Piperidine ring formation:
Benzonitrile attachment: The final step involves attaching the benzonitrile group to the intermediate compound, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.
Wirkmechanismus
The mechanism of action of 4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile include:
Uniqueness
What sets 4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
4-[[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-21(2,3)19-8-9-20(26)25(23-19)18-10-12-24(13-11-18)15-17-6-4-16(14-22)5-7-17/h4-9,18H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGARWBRUHXJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)

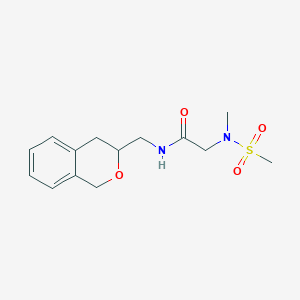

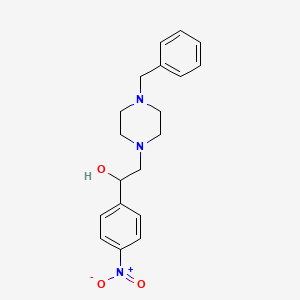
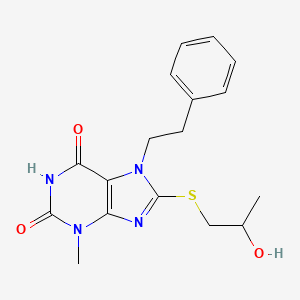
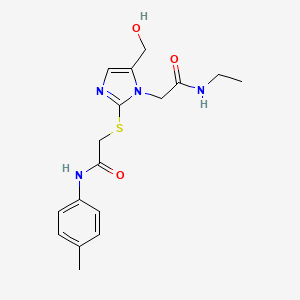
![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)
![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)
![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)
![(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2560363.png)
